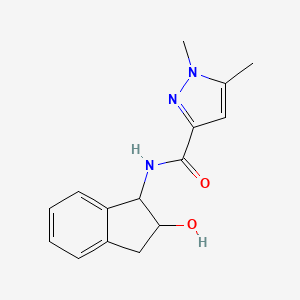
2-(5-Chloropyrimidin-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Chloropyrimidin-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom and a tetrahydroisoquinoline moiety with methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloropyrimidin-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-chloro-4,6-dimethoxypyrimidine.
Substitution Reaction: The chlorine atom is introduced via a substitution reaction using reagents like phosphorus oxychloride.
Formation of the Tetrahydroisoquinoline Moiety: This involves the reduction of isoquinoline derivatives using reducing agents like sodium borohydride or catalytic hydrogenation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can occur at the pyrimidine ring, especially if there are additional substituents that can be reduced.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of bases or catalysts.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
2-(5-Chloropyrimidin-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting central nervous system disorders.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Biology: It serves as a probe for studying biological pathways and mechanisms involving pyrimidine derivatives.
Industrial Applications: The compound can be used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(5-Chloropyrimidin-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can interact with nucleic acids or proteins, while the tetrahydroisoquinoline moiety may modulate neurotransmitter systems. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(5-Chloropyrimidin-2-yl)-6,7-dimethoxyisoquinoline: Lacks the tetrahydro moiety, which may affect its biological activity.
2-(5-Chloropyrimidin-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroquinoline: Similar structure but with a different ring system, leading to different pharmacological properties.
Uniqueness
2-(5-Chloropyrimidin-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is unique due to its combination of a pyrimidine ring and a tetrahydroisoquinoline moiety, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C15H16ClN3O2 |
|---|---|
Molecular Weight |
305.76 g/mol |
IUPAC Name |
2-(5-chloropyrimidin-2-yl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C15H16ClN3O2/c1-20-13-5-10-3-4-19(9-11(10)6-14(13)21-2)15-17-7-12(16)8-18-15/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
JUMRYEMQUQYWRI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C3=NC=C(C=N3)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Chloro-6-(4-{[(6-ethyl-5-fluoropyrimidin-4-yl)(methyl)amino]methyl}piperidin-1-yl)pyridine-3-carbonitrile](/img/structure/B12239021.png)
![5-Fluoro-2-[(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B12239026.png)
![N-{1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine](/img/structure/B12239028.png)
![N-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B12239033.png)
![1-(3-Methoxyphenyl)-4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazine](/img/structure/B12239036.png)
![6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B12239038.png)
![3,4,5-trimethoxy-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzamide](/img/structure/B12239041.png)
![5-Fluoro-4-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B12239042.png)
![2-[3-(Hydroxymethyl)piperidin-1-yl]quinoline-3-carbonitrile](/img/structure/B12239044.png)
![4-{[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]methoxy}-2,5,6-trimethylpyrimidine](/img/structure/B12239052.png)
![N-methyl-2-phenoxy-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide](/img/structure/B12239060.png)
![4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-2-tert-butyl-6-ethylpyrimidine](/img/structure/B12239061.png)
![4-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine](/img/structure/B12239068.png)
